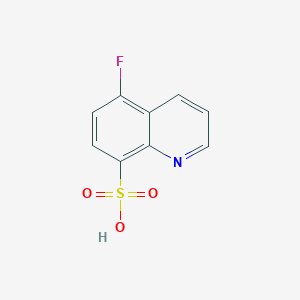

5-Fluoroquinoline-8-sulfonic acid

Beschreibung

Eigenschaften

CAS-Nummer |

10092-63-4 |

|---|---|

Molekularformel |

C9H6FNO3S |

Molekulargewicht |

227.21 g/mol |

IUPAC-Name |

5-fluoroquinoline-8-sulfonic acid |

InChI |

InChI=1S/C9H6FNO3S/c10-7-3-4-8(15(12,13)14)9-6(7)2-1-5-11-9/h1-5H,(H,12,13,14) |

InChI-Schlüssel |

LJYHGYFBSRNRMM-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)F |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)F |

Synonyme |

5-FLUORO-8-QUINOLINESULFONIC ACID |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

5-Fluoroquinoline-8-sulfonic acid is primarily recognized for its antibacterial properties, which are part of the broader fluoroquinolone class of antibiotics. These compounds are effective against a wide range of Gram-positive and Gram-negative bacteria, making them crucial in treating various infections.

Case Studies

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of fluoroquinolones showed enhanced potency against resistant strains of Escherichia coli and Klebsiella pneumoniae. The modifications included sulfonic acid groups that improved solubility and bioavailability .

- Complexation Studies : Research involving the complexation of 5-Fluoroquinoline-8-sulfonic acid with resorcinarene showed that such interactions could enhance the antibacterial efficacy against resistant bacterial strains by improving the pharmacokinetic profile of the antibiotic .

Anticancer Potential

Recent studies suggest that 5-Fluoroquinoline-8-sulfonic acid may also hold promise in cancer therapy due to its ability to induce apoptosis in cancer cells.

Case Studies

- Enoxacin Derivatives : Research on enoxacin (a fluoroquinolone) derivatives indicated that modifications at specific positions could enhance anticancer activity while maintaining antibacterial properties. These derivatives were shown to be effective against various cancer cell lines .

- Combination Therapies : Studies have explored the use of fluoroquinolone derivatives in combination with other chemotherapeutics to enhance overall efficacy against tumors while minimizing side effects .

Environmental Applications

Beyond medicinal uses, 5-Fluoroquinoline-8-sulfonic acid has been studied for its environmental impact, particularly regarding its degradation in wastewater treatment processes.

Photodegradation Studies

Research has indicated that fluoroquinolones can undergo photodegradation when exposed to sunlight, which is critical for assessing their environmental persistence and potential toxicity in aquatic systems . Understanding these degradation pathways is essential for developing effective wastewater treatment protocols.

Comparative Data Table

The following table summarizes key characteristics and findings related to 5-Fluoroquinoline-8-sulfonic acid:

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 5-Fluoroquinoline-8-sulfonic acid | 10092-63-4 | C₉H₆FNO₃S | 227.21 | F (C8), SO₃H (C5) |

| 8-Hydroxyquinoline-5-sulfonic acid | 84-88-8 | C₉H₇NO₄S | 225.22 | OH (C8), SO₃H (C5) |

| Nitroxoline | 4008-48-4 | C₉H₆N₂O₃ | 190.16 | OH (C8), NO₂ (C5) |

| Clioquinol | 130-26-7 | C₉H₅ClINO | 305.50 | Cl (C5), I (C7), OH (C8) |

Research Findings and Implications

- Substituent Effects: Electron-withdrawing groups (e.g., SO₃H, NO₂) at position 5 enhance enzyme inhibition and metal chelation, while fluorine at position 8 may improve metabolic stability .

- Toxicity Considerations: Halogenated quinolines (e.g., clioquinol) face toxicity challenges, making sulfonic acid and nitro derivatives safer alternatives .

- Synthetic Versatility : The sulfonyl chloride intermediate enables diverse derivatization, supporting drug discovery efforts .

Vorbereitungsmethoden

Sulfonation with Fuming Sulfuric Acid

Adapting methods from quinoline sulfonation, 5-fluoroquinoline is reacted with 65–100% fuming sulfuric acid at elevated temperatures. In a representative procedure:

-

Reaction Setup : 5-Fluoroquinoline (1 mol) is added dropwise to fuming sulfuric acid (3–5 mol) at <60°C to control exothermicity.

-

Heating Phase : The mixture is heated to 110–120°C for 3–5 hours, facilitating electrophilic aromatic substitution at the 8-position due to the directing effects of the fluorine and nitrogen atoms.

-

Workup : The sulfonated product is quenched in ice water, filtered, and washed to isolate 5-fluoroquinoline-8-sulfonic acid as a crystalline solid.

Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid Concentration | 65–100% oleum | Higher concentration improves sulfonation efficiency |

| Temperature | 110–120°C | Lower temps favor selectivity; higher temps risk over-sulfonation |

| Reaction Time | 3–5 hours | Prolonged heating increases yield but may degrade product |

Sulfuric Anhydride-Mediated Sulfonation

A milder alternative uses sulfuric anhydride in sulfuric acid. This method minimizes side reactions such as ring oxidation:

-

Sulfonation : 5-Fluoroquinoline is treated with SO₃ (5–15 mol equivalents) in concentrated H₂SO₄ at 30–50°C for 10–15 hours.

-

Isolation : The reaction mixture is poured onto ice, and the precipitated sulfonic acid is collected via filtration.

Advantages :

-

Higher regioselectivity for the 8-position compared to oleum.

-

Reduced formation of di-sulfonated byproducts.

Chlorosulfonation-Hydrolysis Route

This two-step approach involves initial chlorosulfonation followed by hydrolysis to the sulfonic acid.

Chlorosulfonation with Chlorosulfonic Acid

Adapting methods for quinoline-8-sulfonyl chloride synthesis, 5-fluoroquinoline reacts with excess chlorosulfonic acid (ClSO₃H):

Hydrolysis to Sulfonic Acid

The sulfonyl chloride intermediate is hydrolyzed in aqueous acidic or basic media:

-

Acidic Hydrolysis : Treatment with 6M HCl at reflux for 2 hours yields the sulfonic acid.

-

Basic Hydrolysis : Neutralization with NaOH followed by acidification precipitates the product.

Yield Comparison :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Chlorosulfonation | 60–70 | 85–90 |

| Hydrolysis | 90–95 | >95 |

Diazotization-Sandmeyer Reaction

For substrates with an amino group at the 8-position, diazotization and subsequent sulfonation offer an alternative pathway.

Synthesis of 5-Fluoro-8-aminoisoquinoline

Sandmeyer Sulfonation

The diazonium salt is reacted with SO₂ gas in acetic acid, catalyzed by CuCl₂, to introduce the sulfonic acid group:

-

Reaction : SO₂ is bubbled through the diazonium solution at 50–60°C for 4–6 hours.

-

Workup : The mixture is neutralized, and the product is isolated via crystallization.

Challenges :

-

Multi-step synthesis reduces overall yield (30–40%).

-

Requires stringent control of diazotization conditions to avoid decomposition.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Sulfonation | 70–80 | 90–95 | High | Moderate |

| Chlorosulfonation | 50–60 | 85–90 | Moderate | High |

| Sandmeyer Reaction | 30–40 | 80–85 | Low | Low |

Key Findings :

-

Direct sulfonation with sulfuric anhydride offers the best balance of yield and scalability.

-

Chlorosulfonation is cost-prohibitive due to high reagent consumption.

-

Sandmeyer sulfonation is limited by low yields but useful for late-stage functionalization.

Industrial-Scale Considerations

Process Optimization

Purification Techniques

-

Recrystallization : The product is recrystallized from hot water/ethanol mixtures to achieve >99% purity.

-

Ion-Exchange Chromatography : Removes residual sulfate ions and unreacted starting material.

Emerging Methodologies

Q & A

Q. How to assess the environmental persistence of 5-Fluoroquinoline-8-sulfonic acid in wastewater systems?

- Methodological Answer :

- Simulate wastewater treatment using activated sludge reactors (OECD 301B test). Quantify degradation via LC-MS/MS, monitoring for sulfonic acid cleavage products.

- Evaluate bioaccumulation potential using quantitative structure-activity relationship (QSAR) models, prioritizing perfluoroalkyl sulfonic acid analogs as references .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.